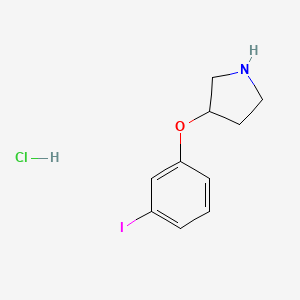
3-(3-Iodophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(3-Iodophenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12INO•HCl and a molecular weight of 325.57 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied in the field of medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring. The structure of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons . For example, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives are diverse and can be influenced by various factors, including the nature of the substituents and the reaction conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Synthetic Pathways and Chemical Intermediates : Pyrrolidine derivatives are synthesized for various purposes, including the preparation of agrochemicals and medicinal compounds. The reactions often involve substitutions and rearrangements to introduce functional groups that are critical for the desired biological activity or chemical properties (Ghelfi et al., 2003).
Potential in Cancer Therapy : Iodine-catalyzed synthesis of pyrrolidin-2-one derivatives has been explored for their potential as PI3K inhibitors, demonstrating significant cytotoxicity against certain cancer cell lines. This suggests a pathway for developing novel anticancer agents from pyrrolidine derivatives (Muralidharan et al., 2017).
Chemical Properties and Applications
Ligand Synthesis for Metal Complexes : Pyrrolidine rings have been utilized to create hybrid ligands for palladium(II) and mercury(II) complexes. Such ligands are vital for understanding metal coordination chemistry and potential catalytic applications (Singh et al., 2003).
Anticancer Activities of Derivatives : The synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, facilitated by iodine catalysis, has been investigated for their in vitro anticancer activities. Such studies highlight the therapeutic potential of structurally diverse pyrrolidine derivatives (Ramachandran et al., 2012).
Synthetic Routes to Complex Structures : Research into the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination showcases the versatility of iodine in facilitating complex molecular architectures. This approach is crucial for accessing a variety of natural products and biologically active molecules (Boto et al., 2001).
Functionalized Pyrrolidines : The generation of functionalized pyrrolidines from cyclopropenones indicates a method for synthesizing compounds that are structurally related to natural products with inhibitory activities against cell proliferation and adhesion. This method opens up avenues for the synthesis of complex natural product analogs (Kondakal et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-iodophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXKFJAFDUVAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




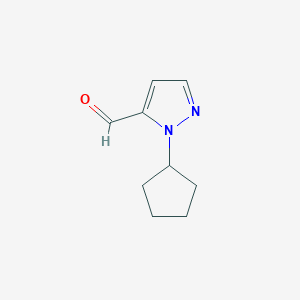


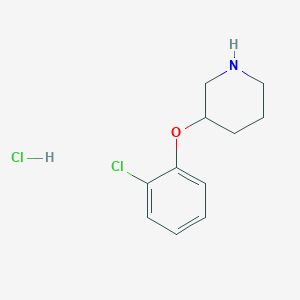
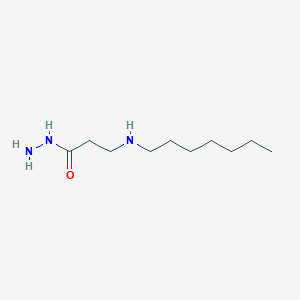
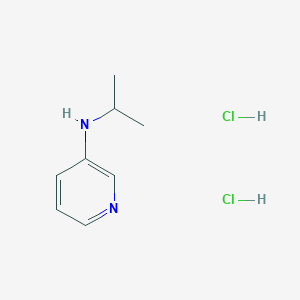
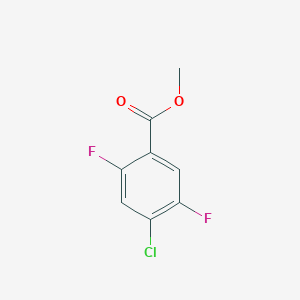
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)


![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)

